3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic Acid
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Overview
Description
Dipyrromethane cofactor is a tetracarboxylic acid. It has a role as a cofactor and a prosthetic group. It is a conjugate acid of a dipyrromethane cofactor(4-). It derives from a hydride of a dipyrromethane.
Scientific Research Applications
Synthesis and Properties
- 3-[5-{[3-(2-Carboxyethyl)-4-(Carboxymethyl)-5-Methyl-1h-Pyrrol-2-Yl]methyl}-4-(Carboxymethyl)-1h-Pyrrol-3-Yl]propanoic acid is a novel pentasubstituted pyrrole. These compounds can be synthesized via the reaction of arylglyoxals, N,N-dimethylbarbituric, and 3-[(4-oxopent-2-en-2-yl)amino]propanoic acids through sequential introduction of reagents or a one-pot method (Kolos & Chechina, 2019).
Crystal Structure Analysis
- The crystal structure of similar compounds like 3-(Pyrrole-2'-carboxamido)propanoic acid has been studied. This analysis reveals details about the molecular configuration and intermolecular interactions, contributing to a better understanding of the structural properties of these pyrrole derivatives (Zeng Xiang, 2005).
Potential in Organic Synthesis
- These pyrrole derivatives show potential in organic synthesis for creating a variety of complex molecules. For instance, they can be involved in the synthesis of novel pyrrole alkaloids, as shown in studies involving Lycium chinense (Youn et al., 2013).
Applications in Coordination Chemistry
- Compounds similar to this compound can be utilized in coordination chemistry. For instance, pyrazole-dicarboxylate acid derivatives have been used to synthesize novel CuII/CoII coordination complexes (Radi et al., 2015).
Implications in Medicinal Chemistry
- Similar pyrrole derivatives have been explored for their potential antimicrobial properties. For example, some pyrrole-3-carboxylate derivatives have shown promising in vitro antimicrobial activities (Hublikar et al., 2019).
Radiochemistry Research
- In radiochemistry, compounds like 3-(pyrrole-2'-carboxamido)propanoic acid may find application. For example, NSO-type chelators have been used in Re(I) and Tc(I) tricarbonyl complexes, indicating a potential avenue for research in radiopharmaceuticals (Makris et al., 2012).
Inorganic-Organic Hybrid Material Research
- These compounds are also relevant in the field of inorganic-organic hybrid materials. For instance, pyrrole carboxylic acid derivatives have been intercalated in layered double hydroxides, highlighting their potential in nanocomposite materials (Tronto et al., 2008).
Properties
Molecular Formula |
C20H24N2O8 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-methyl-1H-pyrrol-2-yl]methyl]-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C20H24N2O8/c1-10-13(6-19(27)28)12(3-5-18(25)26)16(22-10)8-15-14(7-20(29)30)11(9-21-15)2-4-17(23)24/h9,21-22H,2-8H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H,29,30) |
InChI Key |
LCAXMKQKEYTFDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1)CC2=C(C(=CN2)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC1=C(C(=C(N1)CC2=C(C(=CN2)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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